5-(piperidin-4-yl)isoxazol-3-ol falls under the category of heterocyclic compounds due to the presence of both nitrogen and oxygen atoms within its ring structure. It is particularly noted for its role as a scaffold in drug design, especially in developing compounds targeting neurological disorders .
The synthesis of 5-(piperidin-4-yl)isoxazol-3-ol typically involves a multi-step process. One common method includes:
This method has been optimized for industrial production, emphasizing high yield and purity through recrystallization and chromatographic techniques.
The molecular structure of 5-(piperidin-4-yl)isoxazol-3-ol features a five-membered isoxazole ring fused with a piperidine moiety. The key structural characteristics include:
The InChI representation for 5-(piperidin-4-yl)isoxazol-3-ol is:
This data highlights the compound's composition and connectivity.
5-(piperidin-4-yl)isoxazol-3-ol can undergo various chemical reactions:
Common reagents include:
These reactions expand the utility of 5-(piperidin-4-yl)isoxazol-3-ol in synthetic organic chemistry.
The mechanism of action of 5-(piperidin-4-yl)isoxazol-3-ol primarily involves its interaction with gamma-aminobutyric acid type A receptors. As a ligand for these receptors, it modulates synaptic inhibition in the central nervous system:
Studies have indicated that modifications to the piperidine or isoxazole components can significantly affect binding affinity and receptor selectivity .
The physical and chemical properties of 5-(piperidin-4-yl)isoxazol-3-ol include:
Property | Value |
---|---|
Molecular Weight | 172.19 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions |
These properties are essential for understanding its behavior in biological systems and during synthesis .
5-(piperidin-4-yl)isoxazol-3-ol has diverse applications across several fields:
Research continues into optimizing its synthesis and exploring its analogs for enhanced efficacy against specific neurological targets .
5-(Piperidin-4-yl)isoxazol-3-ol (CAS 132033-91-1, CID 16203494) is a bicyclic heterocyclic compound integrating a 3-hydroxyisoxazole ring and a piperidine moiety. Its molecular formula is C₈H₁₂N₂O₂, yielding a molecular weight of 168.19 g/mol. The structure features the piperidine nitrogen at position 4 linked directly to the isoxazole ring at position 5, creating a hybrid scaffold with distinct electronic properties. The 3-hydroxy group on the isoxazole ring enables tautomerism between the hydroxyisoxazole and isoxazolone forms, influencing its hydrogen-bonding capacity and acidity (pKa ~5.2). This amphoteric character allows solubility in both aqueous and organic phases, critical for drug bioavailability [5] [6].
Table 1: Nomenclature and Identifiers of 5-(Piperidin-4-yl)isoxazol-3-ol
Systematic Name | Alternative Names | CAS Registry No. | PubChem CID |
---|---|---|---|
5-(Piperidin-4-yl)isoxazol-3-ol | 4-PIOL, 5-(4-Piperidyl)isoxazol-3-ol | 132033-91-1 | 16203494 |
Key spectroscopic identifiers include:
The synthesis of 5-(piperidin-4-yl)isoxazol-3-ol ("4-PIOL") emerged from pioneering work by Krogsgaard-Larsen in 1987, aiming to simplify the structure of the GABAergic alkaloid THIP (gaboxadol). Unlike THIP's fused tetracyclic system, 4-PIOL features a non-annulated isoxazole-piperidine linkage, achieved via:
This structural simplification preserved key pharmacophoric elements while enhancing synthetic accessibility. Isoxazoles gained prominence in medicinal chemistry during the 1980–1990s due to their metabolic stability compared to other heterocycles (e.g., imidazoles or furans). Their bioisosteric relationship with carboxyl groups enabled their use in antibiotics like ceftriaxone (featuring a 1,3-thiazole) and oxacephems (featuring tetrazoles) [2].
The 5-(piperidin-4-yl)isoxazol-3-ol scaffold exhibits dual significance:
A) GABAergic Neuromodulation4-PIOL acts as a low-affinity (IC₅₀ = 6–9 μM) partial agonist at GABA_A receptors, contrasting with muscimol (IC₅₀ = 6 nM). Its low efficacy (~10% of GABA) confers unique pharmacology:
Table 2: Evolution of GABAergic Compounds Derived from 5-(Piperidin-4-yl)isoxazol-3-ol
Compound | Affinity (IC₅₀) | Efficacy vs. GABA | Key Structural Modification |
---|---|---|---|
Muscimol | 6 nM | Full agonist | 3-Hydroxyisoxazole fused to azacycle |
THIP (Gaboxadol) | 92–130 nM | High-efficacy partial agonist | Annulated tetracyclic isoxazole |
4-PIOL | 6–9 μM | Low-efficacy partial agonist | Non-annulated piperidine-isoxazole |
4-Naph-Me-4-PIOL | 370 nM | Antagonist | 4-Naphthylmethyl substitution |
B) Antibacterial PharmacophoreIsoxazole-piperidine hybrids align with modern strategies to combat antibiotic resistance. The scaffold’s ability to:
C) Versatile Synthetic IntermediateCommercial availability (e.g., BLD Pharm, Santa Cruz Biotechnology) underscores its utility. Key reactions include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: